molecular formula C6H13NNa4O6P2 B12800116 Tetrasodium ((butylimino)bis(methylene))bisphosphonate CAS No. 56401-97-9

Tetrasodium ((butylimino)bis(methylene))bisphosphonate

Cat. No.: B12800116
CAS No.: 56401-97-9
M. Wt: 349.08 g/mol
InChI Key: OUUDQFHHBQUSSY-UHFFFAOYSA-J
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Description

Tetrasodium ((butylimino)bis(methylene))bisphosphonate is a nitrogen-containing bisphosphonate (N-BP) research chemical designed for investigative applications in bone biology and related fields. As part of the bisphosphonate class, its core structure features two phosphonate groups bound to a central carbon atom, which confers high affinity for bone mineral (hydroxyapatite) and targets the compound to skeletal tissue . The ((butylimino)bis(methylene)) side chain is characteristic of potent, nitrogen-containing bisphosphonates, suggesting this compound acts as an inhibitor of the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway . Inhibition of this key cellular enzyme disrupts the prenylation of small GTP-binding proteins, such as Ras, Rho, and Rac, which are essential for osteoclast function and survival, ultimately leading to the suppression of bone resorption . This mechanism makes it a compound of interest for studying pathological bone remodeling, as seen in conditions like osteoporosis, bone metastases, and Paget's disease . Beyond its primary application in skeletal research, the strong chelating properties of its phosphonate groups also make it a relevant agent for studying biomineralization processes and calcium phosphate crystallization. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

56401-97-9

Molecular Formula

C6H13NNa4O6P2

Molecular Weight

349.08 g/mol

IUPAC Name

tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine

InChI

InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

OUUDQFHHBQUSSY-UHFFFAOYSA-J

Canonical SMILES

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Butylamine with Formaldehyde: Butylamine reacts with formaldehyde to form a Schiff base intermediate.

    Reaction with Phosphorous Acid: The Schiff base intermediate then reacts with phosphorous acid to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The final product is obtained as a solid, which is then dried and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution Reactions: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Tetrasodium ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chelating agent in various chemical reactions and processes.

    Biology: The compound is used in studies involving metal ion regulation and enzyme inhibition.

    Industry: The compound is used in water treatment, detergents, and other industrial processes where metal ion control is crucial.

Mechanism of Action

The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment, where the presence of metal ions can lead to scaling and other issues.

Comparison with Similar Compounds

Variation in Counterions: Sodium vs. Potassium

  • Tetrapotassium [(1-methylethylimino)bis(methylene)]bisphosphonate (C₅H₁₁K₄NO₆P₂): Replacing sodium with potassium alters ionic strength and solubility. Applications: Limited data exist, but potassium variants may favor agricultural or specialized industrial uses due to potassium's role in electrolyte balance.
  • Tetrasodium ((butylimino)...bisphosphonate: Sodium counterions improve water solubility (critical for detergents and pharmaceuticals) and stabilize the compound in aqueous formulations .

Key Difference : Sodium salts are preferred in water treatment and cosmetics, while potassium variants may find niche industrial roles.

Alkyl Chain Modifications

Compound Alkyl Chain Key Properties Applications
Tetrasodium ((butylimino)...bisphosphonate Butyl Moderate hydrophobicity, balanced chelation Detergents, metal cleaning
Tetrasodium [(dodecylimino)...bisphosphonate (CAS 16693-69-9) Dodecyl High hydrophobicity Oilfield drilling, heavy-duty scale inhibition
Tetrasodium [[(2-ethylhexyl)imino]...bisphosphonate (CAS 94087-51-1) 2-Ethylhexyl Enhanced lipid solubility Corrosion inhibition in lubricants

Research Insight: Longer alkyl chains (e.g., dodecyl) increase hydrophobicity, improving performance in non-polar environments but reducing water solubility. Butyl derivatives strike a balance for broad industrial use .

Central Functional Group Differences

  • Tetrasodium etidronate (1-hydroxyethylidene bisphosphonate, C₂H₉NaO₇P₂):

    • Central hydroxyethylidene group enables strong calcium chelation but risks inhibiting bone calcification at high doses .
    • Applications: Osteoporosis (intermittent dosing), water treatment, and cosmetics .
  • Lower calcification risk compared to etidronate due to structural differences.

Mechanistic Contrast: Nitrogenous bisphosphonates like the butylimino variant may inhibit osteoclast activity without cytotoxic effects, whereas non-nitrogenous bisphosphonates (e.g., clodronate) rely on metabolic incorporation into ATP analogs .

Nitrogenous vs. Non-Nitrogenous Bisphosphonates

Feature Nitrogenous (e.g., Butylimino variant) Non-Nitrogenous (e.g., Clodronate)
Mechanism Inhibits FPPS enzyme, disrupting protein prenylation Metabolized into cytotoxic ATP analogs
Cytotoxicity Non-cytotoxic at therapeutic doses Cytotoxic in bone microenvironment
Applications Broader therapeutic potential (e.g., soft-tissue cancers) Primarily bone metastasis

Research Finding: The butylimino derivative’s nitrogenous structure aligns with APD (3-amino-1-hydroxypropylidene bisphosphonate), which suppresses bone resorption without killing osteoclasts .

Data Table: Comparative Analysis of Bisphosphonates

Compound Name Molecular Formula Central Group Alkyl Chain Counterion Applications Key Properties
Tetrasodium ((butylimino)...bisphosphonate C₆H₁₃NNa₄O₆P₂ Imino (N-containing) Butyl Sodium Industrial chelation, detergents High solubility, moderate hydrophobicity
Tetrasodium etidronate C₂H₉NaO₇P₂ Hydroxyethylidene - Sodium Osteoporosis, water treatment Calcification inhibition
Clodronate (NNBP) CCl₂O₆P₂Na₂ Dichloromethylene - Sodium Bone metastasis Cytotoxic via ATP analog
Zoledronate (NBP) C₅H₁₀N₂O₇P₂Na₂ Imidazole - Sodium Osteoporosis, cancer FPPS inhibition, high potency

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Tetrasodium ((butylimino)bis(methylene))bisphosphonate, and which reaction parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromoamino bisphosphonate derivatives react with alkylamines (e.g., dimethylamine) under reflux in aqueous ethanol, followed by extraction with chloroform and solvent evaporation . Alternative routes employ Horner-Wadsworth-Emmons (HWE) olefination using tetra-substituted bisphosphonates (e.g., tetra(POM)-bisphosphonate), where reaction temperature (50–80°C), stoichiometry, and protecting groups (e.g., Boc/TBDMS) are critical for yields exceeding 60% .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ³¹P NMR identify the butylimino group (δ 1.0–1.5 ppm for -CH₂CH₂CH₂CH₃) and bisphosphonate moieties (δ 15–25 ppm for ³¹P) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-Na]⁻ ions for tetrasodium salts) .
  • TLC Monitoring : Use 1% NH₄OH in acetone for reaction progress (Rf ≈ 0.95 for intermediates) .

Q. How can researchers assess purity and detect impurities in synthesized batches?

  • Methodological Answer : Utilize reverse-phase HPLC with UV detection (λ = 210–220 nm) and C18 columns. Solid-phase extraction (SPE) using Oasis HLB cartridges (preconditioned with methanol/water) removes matrix interferences. Quantify impurities via spiked recovery experiments with deuterated internal standards (e.g., 4-chloro-3-methylphenol-d₂) to ensure >95% purity .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., NMR chemical shifts) across studies be systematically resolved?

  • Methodological Answer :

  • Condition Standardization : Ensure consistent solvent (D₂O vs. CDCl₃), pH, and concentration.
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict ¹H/³¹P shifts and compare with experimental data .
  • Cross-Referencing : Compare with analogous bisphosphonates (e.g., CAS 94230-68-9 for [(dodecylimino)bis(methylene)]bisphosphonate tripotassium salt) to identify substituent effects .

Q. What experimental design considerations are critical for evaluating metal-chelating efficiency in complex matrices?

  • Methodological Answer :

  • Model Systems : Use controlled metal solutions (e.g., 10 ppm Ca²+ or Fe³+ in Milli-Q water) to avoid interference from competing ions.
  • Quantification : Employ ICP-MS with internal standards (e.g., ¹¹⁵In for Ca²+) for sensitivity.
  • Matrix Effects : Spike recovery tests in wastewater or biological fluids (e.g., 80–120% recovery validates method robustness) .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • DoE Approaches : Use factorial design to test variables (temperature, pH, catalyst). For HWE reactions, sodium iodide (NaI) enhances bisphosphonate activation .
  • Byproduct Tracking : LC-MS identifies dimers or hydrolyzed products. Adjust stoichiometry (1:1.2 molar ratio of bisphosphonate:aldehyde) to minimize undesired adducts .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for MIC testing against Gram-negative/positive strains. Include positive controls (e.g., triclosan) and solvent controls (e.g., DMSO ≤1%) .
  • Structural-Activity Analysis : Compare with bisphosphonates like etidronate (CAS 3794-83-0) to isolate substituent effects (e.g., butylimino vs. hydroxyethylidene groups) .

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